[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-morpholin-4-yl-methanone
Description
Molecular Formula: C₁₆H₂₅BN₂O₃ Molecular Weight: 304.200 g/mol CAS No.: 1684430-49-6 Key Features:
Properties
IUPAC Name |
[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O4/c1-12-10-14(15(21)20-6-8-22-9-7-20)19-11-13(12)18-23-16(2,3)17(4,5)24-18/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZOYWQHUGKESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-morpholin-4-yl-methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Molecular Formula : CHBNO
Molecular Weight : 264.12 g/mol
CAS Number : 1610705-51-5
The biological activity of this compound is primarily attributed to its interaction with specific protein targets within cells. The presence of the morpholine ring and the pyridine moiety suggests potential interactions with enzymes and receptors involved in various signaling pathways. Notably, the dioxaborolane group may enhance binding affinity due to its ability to form stable complexes with biological molecules.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds featuring dioxaborolane structures. For instance, compounds targeting the PI3K/mTOR pathway have shown promise in inhibiting tumor growth in various cancer cell lines. The structure of this compound suggests it may exhibit similar properties.
| Compound | Target | IC (nM) | Effect |
|---|---|---|---|
| TCMDC-135051 | PfCLK3 | 29 | Antimalarial |
| Analogue 8a | PI3K | 38 | Tumor inhibition |
Antimalarial Activity
The compound’s structural similarity to known antimalarial agents indicates its potential efficacy against Plasmodium falciparum. In vitro studies have demonstrated that modifications to the pyridine and morpholine rings can significantly alter antimalarial potency. For example, a related compound exhibited an EC of 457 nM against chloroquine-sensitive strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine and morpholine rings can influence both potency and selectivity for target enzymes.
Key Findings from SAR Studies
- Pyridine Substituents : The introduction of electron-withdrawing groups at specific positions on the pyridine ring enhances binding affinity to target proteins.
- Morpholine Modifications : Altering the alkyl groups on the morpholine ring has been shown to impact solubility and bioavailability.
- Dioxaborolane Effects : The bulky dioxaborolane group contributes to increased lipophilicity, which may improve cellular uptake.
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
- Study on Anticancer Efficacy : A series of dioxaborolane derivatives were tested against various cancer cell lines. Results indicated that modifications led to a significant reduction in cell viability at low concentrations.
- Antimalarial Screening : Compounds derived from similar frameworks were screened for activity against P. falciparum, revealing promising results that warrant further investigation into their mechanisms.
Comparison with Similar Compounds
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine
Molecular Formula: C₁₅H₂₃BN₂O₃ Molecular Weight: 290.17 g/mol CAS No.: 485799-04-0 Differences:
- Lacks the methanone group, resulting in reduced molecular weight and altered electronic properties.
- Direct morpholine substitution on pyridine improves solubility in polar solvents compared to the target compound .
Applications : Used in cross-coupling reactions for drug intermediates, with comparable reactivity to the target compound but lower steric hindrance .
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic Acid Dimethylamide
Molecular Formula: C₁₅H₂₃BN₂O₃ Molecular Weight: 290.17 g/mol CAS No.: 1951411-71-4 Differences:
- Substituted with a dimethylamide group instead of morpholin-4-yl-methanone.
- The electron-withdrawing amide group may enhance boronate reactivity in Suzuki couplings compared to the target compound’s methanone group . Applications: Preferred for synthesizing electron-deficient biaryls due to its electronic profile .
N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-isobutyramide
Molecular Formula: C₁₅H₂₃BN₂O₃ Molecular Weight: 290.17 g/mol CAS No.: 1286230-84-9 Differences:
- Features an isobutyramide group, introducing steric bulk and altering hydrophobicity.
- Reduced hydrogen-bonding capacity compared to the morpholin-4-yl-methanone group . Applications: Suitable for hydrophobic environments in drug delivery systems .
Structural and Functional Analysis
Electronic Effects
| Compound | Substituent | Electronic Impact |
|---|---|---|
| Target Compound | Morpholin-4-yl-methanone | Moderate electron-withdrawing effect |
| 4-[5-(...)-pyridinyl]morpholine | Morpholine | Electron-donating |
| Pyridine-2-carboxylic Acid Dimethylamide | Dimethylamide | Strong electron-withdrawing |
Key Insight: The methanone group in the target compound balances electronic effects, making it versatile for diverse coupling partners .
Solubility and Stability
| Compound | Solubility (Polar Solvents) | Stability (Hydrolysis) |
|---|---|---|
| Target Compound | Moderate | High (pinacol ester) |
| 4-[5-(...)-pyridinyl]morpholine | High | High |
| N-Isobutyramide Derivative | Low | Moderate |
Key Insight : The morpholine group in the target compound enhances solubility without compromising boronate stability .
Reactivity in Suzuki-Miyaura Coupling
| Compound | Reaction Yield (Typical) | Preferred Coupling Partners |
|---|---|---|
| Target Compound | 75–85% | Aryl chlorides/bromides |
| Pyridine-2-carboxylic Acid Dimethylamide | 80–90% | Electron-rich aryl halides |
| 4-[5-(...)-pyridinyl]morpholine | 70–80% | Heteroaryl halides |
Key Insight : The target compound’s balanced electronic profile allows broad compatibility with aryl halides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
